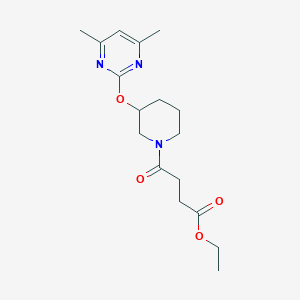

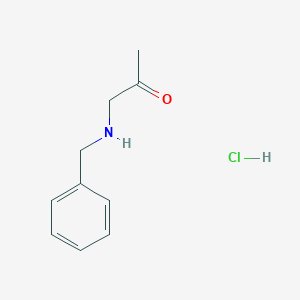

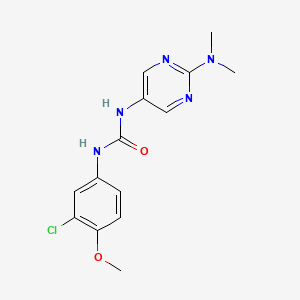

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclohex-3-enecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclohex-3-enecarboxamide, also known as FTC or ((3-furanylmethyl)(2-thienylmethyl)aminocyclohex-3-enyl)carbamic acid, is a small molecule compound that has shown promising results in scientific research applications. This compound is synthesized using a multi-step process, and its mechanism of action and physiological effects have been studied in detail.

科学的研究の応用

Radical Ligands for Metal Centers

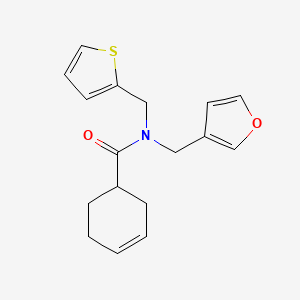

Furan and thiophene diarylmethenes, closely related to the chemical structure , have been explored as potential redox-active ligands for metal centers. These compounds have been investigated for their ability to participate in nontraditional, stoichiometric, and catalytic redox reactions. The study described selective meso-deprotonations of diarylmethanes leading to the formation of π-conjugated anions and, upon oxidation, neutral radicals. Such compounds exhibit intriguing properties for applications in redox reactions (Curcio et al., 2018).

Synthetic Methodologies

Research has also focused on the synthesis of highly functionalized furans and thiophenes via Lewis acid-catalyzed annulation reactions. These compounds play a crucial role in the development of bioactive compounds and functional materials. The study reported efficient methods for creating 2-acyl-3-aminofuran derivatives and multisubstituted 3-aminothiophenes, highlighting the wide substrate scopes and functional group tolerance of these reactions (He et al., 2020).

Multicomponent Synthesis

An efficient multi-component synthesis method for producing highly functionalized bifurans and thiophenylfurans has been developed. This synthesis involves the use of furan- or thiophene-2-carbonyl chloride, an isocyanide, and a dialkyl acetylenedicarboxylate. Such methodologies allow for the creation of complex molecules with potential applications in various fields, including pharmaceuticals and materials science (Sayahi et al., 2015).

Dye-Sensitized Solar Cells

Phenothiazine derivatives with furan and thiophene linkers have been synthesized and employed in dye-sensitized solar cells (DSSCs) to study the effect of these conjugated linkers on device performance. The findings indicated that furan-linked derivatives exhibit improved solar energy-to-electricity conversion efficiency compared to thiophene-linked counterparts. This demonstrates the potential of furan and thiophene derivatives in enhancing the performance of organic electronic devices (Kim et al., 2011).

特性

IUPAC Name |

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c19-17(15-5-2-1-3-6-15)18(11-14-8-9-20-13-14)12-16-7-4-10-21-16/h1-2,4,7-10,13,15H,3,5-6,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKLKXWOMOYHMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N(CC2=COC=C2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-Phenoxypyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2926189.png)

![N-benzoyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2926205.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-indolizin-2-ylmethanone](/img/structure/B2926207.png)